

JBSNF-000028 Demonstrates High Selectivity for NNMT Over Other Methyltransferases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JBSNF-000028 free base

Cat. No.: B12391307

[Get Quote](#)

JBSNF-000028, a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), exhibits a highly selective inhibition profile, showing minimal activity against a panel of other methyltransferases and related metabolic targets. This specificity suggests a lower potential for off-target effects, making it a promising candidate for further investigation in metabolic disorders.

JBSNF-000028 is a small molecule inhibitor that has demonstrated significant potency against NNMT from various species, with IC₅₀ values of 0.033 μ M for human NNMT (hNNMT), 0.19 μ M for monkey NNMT (mkNNMT), and 0.21 μ M for mouse NNMT (mNNMT)[1][2][3]. Its efficacy has been further confirmed in cellular assays, where it inhibited endogenous NNMT activity in U2OS cells with an EC₅₀ of 2.5 μ M[1][2].

A critical aspect of drug development is ensuring the candidate molecule specifically interacts with its intended target. To this end, the selectivity of JBSNF-000028 was assessed against a broad range of metabolic and safety-related targets.

Selectivity Profiling Against Other Enzymes

In a comprehensive screening, JBSNF-000028 was tested at a concentration of 10 μ M against a panel of diabetes and obesity-related targets. The compound showed no significant inhibitory activity against any of the targets in this panel, which included various receptors and enzymes crucial for metabolic regulation[1].

While specific quantitative data for a wide range of methyltransferases is not publicly available, the screening against a panel of metabolically relevant proteins provides strong evidence for the selectivity of JBSNF-000028 for NNMT[1]. The lack of activity at a high concentration (10 μ M) against these other targets underscores its specificity.

Summary of JBSNF-000028 Inhibitory Activity

Target	Species	IC50 / EC50 (μ M)
NNMT	Human	0.033[1][2]
NNMT	Monkey	0.19[1][2]
NNMT	Mouse	0.21[1][2]
Endogenous NNMT	Human (U2OS cells)	2.5[1][2]
Panel of diabetes/obesity targets	Various	No significant activity at 10 μ M[1]

Table 1: Inhibitory activity of JBSNF-000028 against NNMT and a panel of other metabolic targets.

Experimental Protocols

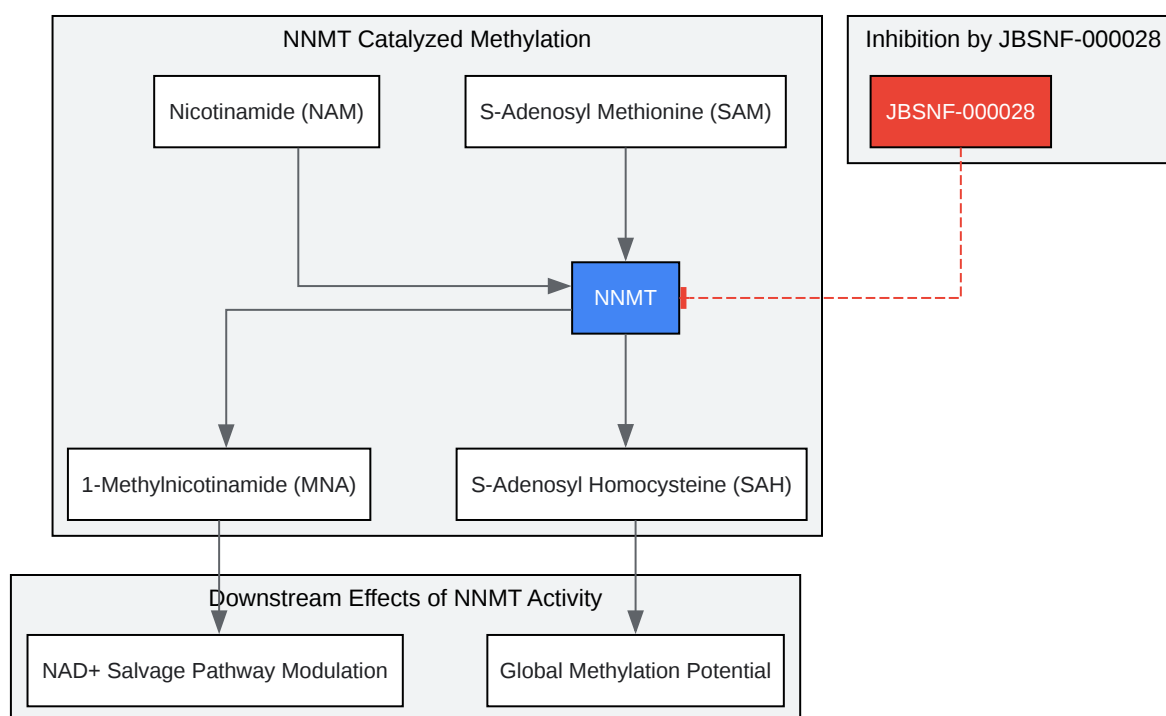
Determination of NNMT Enzyme Inhibition (IC50): The inhibitory activity of JBSNF-000028 against recombinant human, monkey, and mouse NNMT was determined using a fluorescence-based assay. The assay measures the production of a fluorescent derivative of 1-methylnicotinamide (MNA), the product of the NNMT-catalyzed reaction. The reaction mixture contained the respective NNMT enzyme, nicotinamide, S-adenosylmethionine (SAME), and varying concentrations of JBSNF-000028. The fluorescence intensity was measured to determine the rate of MNA formation, and the IC50 values were calculated from the dose-response curves[1]. An alternative method using LC-MS/MS to directly detect MNA was also used to confirm the inhibitory activity against hNNMT[1].

Cellular NNMT Inhibition Assay (EC50): U2OS cells were treated with varying concentrations of JBSNF-000028 for 24 hours. Following treatment, the intracellular levels of MNA were quantified by LC-MS/MS. The reduction in MNA levels in treated cells compared to untreated controls was used to determine the cellular potency (EC50) of JBSNF-000028[1].

Selectivity Screening: JBSNF-000028 was screened at a concentration of 10 μ M in duplicate against a panel of diabetes and obesity targets by a commercial vendor (Cerep). The specific assays used for each target were proprietary to the vendor but are standard industry practice for assessing off-target activity[1].

Signaling Pathway and Experimental Workflow

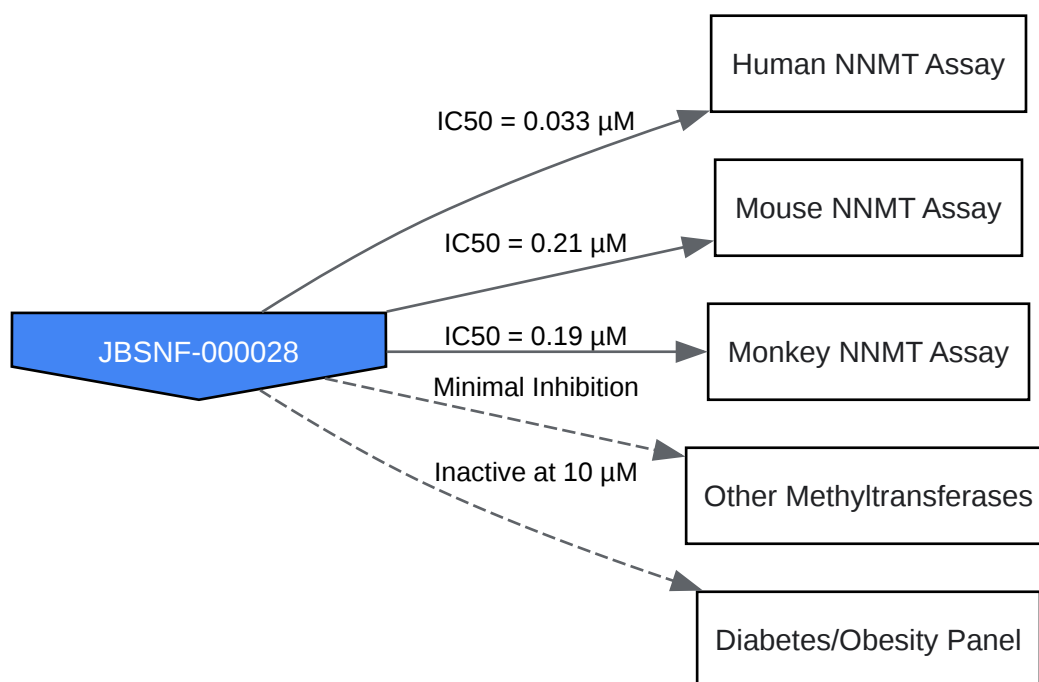
The following diagram illustrates the central role of NNMT in cellular metabolism and the point of inhibition by JBSNF-000028.



[Click to download full resolution via product page](#)

Caption: Inhibition of the NNMT signaling pathway by JBSNF-000028.

The experimental workflow for assessing the selectivity of JBSNF-000028 is depicted below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for JBSNF-000028 selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [JBSNF-000028 Demonstrates High Selectivity for NNMT Over Other Methyltransferases]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12391307#jbsnf-000028-selectivity-profile-against-other-methyltransferases\]](https://www.benchchem.com/product/b12391307#jbsnf-000028-selectivity-profile-against-other-methyltransferases)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com